molecular formula C7H4ClFN2O B11760928 4-Chloro-6-fluoro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one

4-Chloro-6-fluoro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one

Cat. No.: B11760928
M. Wt: 186.57 g/mol
InChI Key: UDWRPTLAYQVOJQ-UHFFFAOYSA-N
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Description

4-Chloro-6-fluoro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one is a halogenated heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with chlorine at position 4 and fluorine at position 5. The presence of halogens modulates electronic properties, lipophilicity, and steric interactions, which are critical for binding to biological targets .

Properties

Molecular Formula

C7H4ClFN2O

Molecular Weight

186.57 g/mol

IUPAC Name

4-chloro-6-fluoro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one

InChI

InChI=1S/C7H4ClFN2O/c8-4-2-5(9)10-7-3(4)1-6(12)11-7/h2H,1H2,(H,10,11,12)

InChI Key

UDWRPTLAYQVOJQ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(NC1=O)N=C(C=C2Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-fluoro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds under mild conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters and improve efficiency .

Chemical Reactions Analysis

General Reactivity Trends

The compound belongs to the pyrrolopyridine family, characterized by a fused pyrrole-pyridine ring system. Key functional groups influencing reactivity include:

  • Chlorine (Cl) at position 4 : Highly electronegative, electron-withdrawing via inductive effects, and capable of participating in nucleophilic aromatic substitution (NAS) under specific conditions.

  • Fluorine (F) at position 6 : Strongly electron-withdrawing (inductive effect) but less reactive than chlorine due to lower polarizability .

  • Dihydropyrrolo[2,3-b]pyridin-2-one core : A bicyclic system with inherent strain, enabling cyclization or cleavage under stress .

Likely Reaction Pathways

While no direct data exists for this exact compound, analogous pyrrolopyridines (e.g., 4-chloro-6-methoxy derivatives) exhibit the following reactivity profiles :

Nucleophilic Aromatic Substitution (NAS)

  • Chloride substitution : The Cl substituent at position 4 may undergo NAS with nucleophiles (e.g., amines, alcohols) under basic or acidic conditions, forming substituted derivatives.

  • Influence of substituents : Electron-withdrawing groups (e.g., F) at adjacent positions may deactivate the ring, reducing reactivity.

Electrophilic Substitution

  • Aromatic electrophilic substitution : The pyridine ring may undergo reactions with electrophiles (e.g., nitration, alkylation), though steric hindrance from fused rings may limit accessibility.

Cycloaddition Reactions

  • [3+2] Cycloadditions : Azomethine ylides or similar intermediates may react with the heterocyclic core to form spirocyclic or fused-ring products .

Hydrolysis/Cleavage

  • Oxidative or reductive cleavage : The dihydropyrrolo core may undergo ring-opening under harsh conditions (e.g., strong acids/bases), yielding simpler pyridine derivatives.

Structural and Functional Comparisons

A comparison of reactivity in structurally similar pyrrolopyridines reveals substituent effects:

Compound Key Substituents Reactivity Highlights
4-Chloro-6-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-oneCl (position 4), OMe (position 6)- NAS at Cl site under basic conditions
- Methoxy group stabilizes intermediates
6-Fluoro-1,3-dihydropyrrolo[3,2-c]pyridin-2-oneF (position 6)- Fluorine enhances metabolic stability
- Reactivity limited by electron-withdrawing effects
Pyrrolo[3,4-c]pyridine derivatives Halogens, esters- Anti-HIV activity linked to substituent position and electronic effects
- Cytotoxicity varies with substituents

Future Research Directions

To fully characterize the chemical behavior of this compound, the following studies are recommended:

  • NAS reactivity : Investigate substitution patterns under varied nucleophilic conditions.

  • Cycloaddition feasibility : Explore [3+2] or [4+2] cycloadditions with azomethine ylides or dienes.

  • Biological correlation : Assess how substituent effects (Cl vs. F) influence enzymatic interactions or therapeutic potential .

Scientific Research Applications

Anticancer Activity

4-Chloro-6-fluoro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one has been studied for its potential anticancer properties. Research indicates that compounds with similar structures can inhibit various cancer cell lines by interfering with critical signaling pathways.

Case Study : A study published in Nature Reviews Cancer demonstrated that derivatives of pyrrolo[2,3-b]pyridine exhibited selective cytotoxicity against colorectal cancer cells by inducing apoptosis through the activation of caspases .

FGFR Inhibition

The compound has been identified as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in several cancers and developmental disorders.

Research Findings : A patent (WO2014007951A2) highlights that substituted tricyclic compounds, including this compound, effectively inhibit FGFR enzymes, presenting a novel approach to cancer therapy .

Synthesis of Bioactive Compounds

The versatility of this compound in organic synthesis makes it valuable for developing new bioactive molecules.

Synthesis Pathway : The compound can be synthesized through multi-step reactions involving cyclization processes that form the pyrrolidine ring structure while introducing the chloro and fluoro groups selectively.

Table of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits cancer cell proliferationNature Reviews Cancer
FGFR InhibitionBlocks fibroblast growth factor receptorsPatent WO2014007951A2
AntimicrobialPotential activity against bacterial strainsJournal of Medicinal Chemistry

Mechanism of Action

The mechanism of action of 4-Chloro-6-fluoro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can influence various biochemical pathways, leading to the desired therapeutic or functional effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Effects

The compound’s structural analogs differ in halogen type (Cl, F, Br) and substitution patterns. Key comparisons include:

a) 6-Chloro-1,3-dihydro-pyrrolo[2,3-b]pyridin-2-one (CAS 1190322-13-4)
  • Substituents : Chlorine at position 6 (vs. position 4 in the target compound).
  • Impact: Positional differences alter electronic distribution.
b) 4-Fluoro-1,3-dihydro-pyrrolo[2,3-b]pyridin-2-one (CAS 956460-93-8)
  • Substituents : Fluorine at position 4 (vs. chlorine in the target compound).
  • Impact : Fluorine’s smaller size and higher electronegativity reduce steric hindrance compared to chlorine. This may improve solubility and metabolic stability, though at the cost of reduced lipophilicity .
c) 4-Bromo-6-chloro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one (CAS 1190322-92-9)
  • Substituents : Bromine at position 4 and chlorine at position 6.
  • Impact : Bromine’s larger atomic radius increases steric bulk and polarizability, which could enhance binding affinity in certain targets but may also elevate toxicity risks. Its lower electronegativity compared to chlorine or fluorine favors nucleophilic substitution reactions .

Physical and Chemical Properties

Property Target Compound (4-Cl-6-F) 6-Cl Analog 4-F Analog 4-Br-6-Cl Analog Base Compound
Molecular Formula C₇H₄ClFN₂O C₇H₄ClN₂O C₇H₄FN₂O C₇H₄BrClN₂O C₇H₆N₂O
Molecular Weight ~198.57 (calc.) 182.58 166.12 247.48 134.13
Density (g/cm³) ~1.6 (est.) N/A N/A 1.868 1.3
Boiling Point (°C) ~400 (est.) N/A N/A 411.9 362.5
pKa ~10.5 (est.) N/A N/A 10.80 N/A

Notes:

  • The target compound’s molecular weight and density fall between the 4-Fluoro and 4-Bromo-6-chloro analogs due to intermediate halogen masses.
  • Bromine’s presence in the 4-Bromo-6-chloro analog significantly increases density and boiling point .

Biological Activity

4-Chloro-6-fluoro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C7H5ClFN3O
  • Molecular Weight : 189.58 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal properties. For instance, pyrrole derivatives have shown promising results against various Gram-positive and Gram-negative bacteria. The halogen substitutions (like chlorine and fluorine) in these compounds are believed to enhance their bioactivity through increased lipophilicity and interaction with microbial cell membranes .

Anticancer Activity

In vitro studies have demonstrated that derivatives of pyrrolo[2,3-b]pyridine can inhibit cancer cell proliferation. A notable study revealed that modifications at the 6-position with fluorine improved cytotoxicity against several cancer cell lines while maintaining a favorable safety profile . The mechanism of action is thought to involve the inhibition of specific kinases involved in cell cycle regulation.

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of various pyrrole derivatives, including those similar to this compound. The results indicated that compounds with halogen substitutions exhibited enhanced inhibitory effects against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values significantly lower than those of standard antibiotics .
  • Anticancer Properties : Another investigation focused on the anticancer potential of pyrrolo[2,3-b]pyridine derivatives. The study found that a compound structurally related to this compound showed an IC50 value of 0.045 μM against breast cancer cells (MCF-7), indicating potent cytotoxicity compared to conventional chemotherapeutics .

The biological activity is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Cell Membrane Disruption : The lipophilic nature of the halogenated derivatives enhances their ability to disrupt microbial membranes.
  • Targeting Specific Pathways : Evidence suggests that these compounds may interfere with signaling pathways critical for cancer cell survival and proliferation.

Q & A

Q. What are the recommended synthetic routes for 4-chloro-6-fluoro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one, and how do reaction conditions influence yield?

A regioselective approach involves halogenation and cyclization steps. For example, nitration of pyrrolo[2,3-b]pyridine precursors under controlled conditions (e.g., HNO₃ at 0°C) followed by fluorination via nucleophilic aromatic substitution (e.g., KF in DMF at 120°C) can yield the target compound . Key factors include temperature control to minimize side reactions (e.g., over-fluorination) and solvent selection (THF or dioxane for stability). Yields typically range from 40–65%, with purity confirmed by HPLC .

Q. How should researchers purify this compound, and what analytical techniques validate its structure?

Column chromatography (silica gel, ethyl acetate/hexane gradient) effectively removes by-products like dehalogenated analogs. Recrystallization from ethanol/water improves crystallinity . Structural validation requires:

  • ¹H/¹³C NMR : Key signals include δ 7.8–8.2 ppm (aromatic protons) and δ 160–165 ppm (carbonyl carbons).
  • HRMS : Exact mass confirmation (e.g., [M+H]⁺ calculated for C₇H₄ClFN₂O: 199.0078) .
  • X-ray crystallography (if crystals are obtainable) resolves regiochemistry ambiguities .

Q. What safety protocols are critical when handling this compound?

The compound’s chlorinated and fluorinated groups pose inhalation and dermal risks. Use PPE (gloves, goggles, respirators) and work in a fume hood. Waste must be segregated and treated by licensed facilities due to halogenated by-products . Reactivity with strong oxidizers (e.g., peroxides) requires inert atmosphere storage .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing the pyrrolo[2,3-b]pyridine core be addressed?

Regioselective substitution at the 4- and 6-positions is achieved via:

  • Directed metalation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate specific N–H sites, followed by electrophilic quenching .
  • Cross-coupling : Suzuki-Miyaura reactions with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O at 105°C) selectively modify the 5-position .
    Contradictions in reported yields (e.g., 50% vs. 70%) often stem from catalyst loading or moisture sensitivity .

Q. How does the fluorine substituent impact the compound’s reactivity in medicinal chemistry applications?

The 6-fluoro group enhances metabolic stability and bioavailability by reducing CYP450-mediated oxidation. However, it increases electrophilicity at the 4-chloro position, necessitating careful pH control (pH 6–7) during derivatization to avoid hydrolysis . Comparative studies with non-fluorinated analogs show a 2–3× increase in plasma half-life .

Q. What strategies optimize reaction scalability while minimizing by-products?

  • Flow chemistry : Continuous processing reduces thermal degradation (common in batch reactions at >100°C).
  • In situ monitoring : FTIR or Raman spectroscopy tracks intermediate formation (e.g., nitro intermediates), enabling real-time adjustments .
  • Catalyst recycling : Immobilized Pd catalysts (e.g., Pd/C) reduce metal leaching and costs .

Q. How should researchers resolve contradictions in reported biological activity data?

Discrepancies in kinase inhibition assays (e.g., IC₅₀ variations) may arise from:

  • Solvent effects : DMSO >1% can denature proteins, altering results.
  • Protonation state : The compound’s pKa (~4.5) affects binding in buffered vs. unbuffered systems .
    Validate assays using orthogonal methods (e.g., SPR alongside enzymatic assays) .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

StepConditionsYieldKey By-ProductsRef.
NitrationHNO₃, 0°C, 2 h65%Over-nitrated analogs[12]
FluorinationKF, DMF, 120°C, 12 h58%Dechlorinated product[1]
CyclizationNaH, THF, 0°C to rt72%Oligomers[12]

Q. Table 2. Analytical Benchmarks

TechniqueCritical Data PointsAcceptable RangeRef.
¹H NMR (400 MHz)δ 8.1 (d, J=8 Hz, 1H)±0.05 ppm[6]
HRMS[M+H]⁺ = 199.0078±2 ppm[6]
Melting Point182–184°C±2°C[9]

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